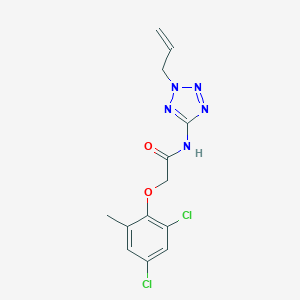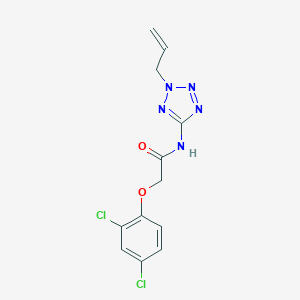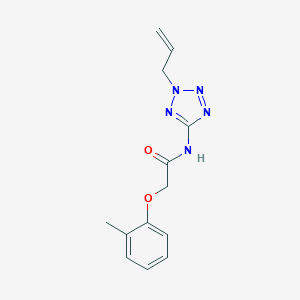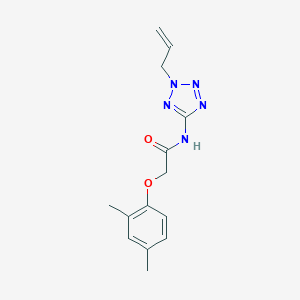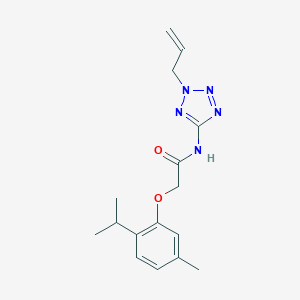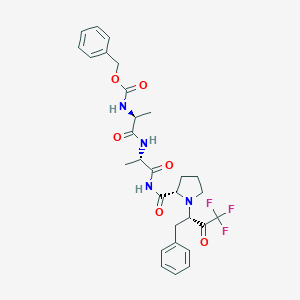
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone (Z-APF-CMK) is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit proteases. This compound has been shown to have significant potential in various fields of study, including cancer research, immunology, and neurology.
Mécanisme D'action
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate and inhibits its activity. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to selectively inhibit proteases such as cathepsin B, cathepsin L, and calpain.
Effets Biochimiques Et Physiologiques
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to have significant biochemical and physiological effects. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit cancer cell invasion and metastasis by inhibiting the activity of proteases that are involved in these processes. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to modulate the immune response by inhibiting the activity of proteases that are involved in antigen processing and presentation. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to protect against neurodegeneration by inhibiting the activity of proteases that are involved in neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages for lab experiments. It is a highly selective inhibitor of proteases, which allows for the study of specific proteases and their functions. It is also stable and easy to handle, which makes it a convenient tool for researchers. However, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone. Another area of interest is the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in combination with other compounds to enhance its activity. Finally, the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in vivo models may provide insights into its potential therapeutic applications.
In conclusion, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a synthetic peptide that has significant potential in various fields of scientific research. Its ability to selectively inhibit proteases has led to its use in cancer research, immunology, and neurology. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final step involves the addition of the benzyloxycarbonyl (Z) group to the N-terminus of the peptide and the trifluoromethylketone (CMK) group to the C-terminus. The resulting Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used in a variety of scientific research applications, including cancer research, immunology, and neurology. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit the activity of proteases that are involved in cancer cell invasion and metastasis. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to study the role of proteases in the immune response and to develop new immunotherapies. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to investigate the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
152551-55-8 |
|---|---|
Nom du produit |
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone |
Formule moléculaire |
C29H33F3N4O6 |
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C29H33F3N4O6/c1-18(33-25(38)19(2)34-28(41)42-17-21-12-7-4-8-13-21)26(39)35-27(40)22-14-9-15-36(22)23(24(37)29(30,31)32)16-20-10-5-3-6-11-20/h3-8,10-13,18-19,22-23H,9,14-17H2,1-2H3,(H,33,38)(H,34,41)(H,35,39,40)/t18-,19-,22-,23-/m0/s1 |
Clé InChI |
ZRJHXSVRRCBNIQ-ZZTDLJEGSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Synonymes |
enzyloxycarbonyl-Ala-Ala-Pro-Phe-trifluoromethylketone benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone carbobenzoxy-Ala-Ala-Pro-Phe-trifluoromethylketone Z-Ala-Ala-Pro-Phe-trifluoromethylketone zAAPF-TFMK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



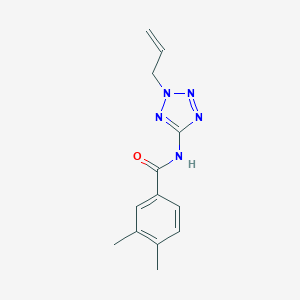
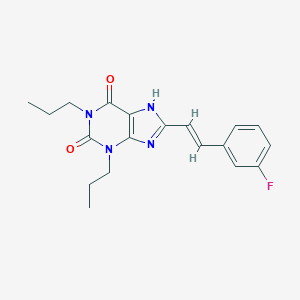

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

